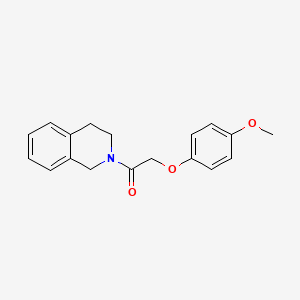
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is composed of a sequence of amino acids: succinyl, tyrosyl, leucyl, and phenylalanine, with a 4-nitroanilide group attached. This compound is often utilized in enzymatic assays to study protease activity, particularly in the context of serine proteases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: The 4-nitroanilide group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Hydrolysis: Results in the release of 4-nitroaniline and the corresponding peptide fragments.
Oxidation: Produces oxidized derivatives of the 4-nitroanilide group.
科学研究应用
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide is widely used in scientific research, including:
Biochemistry: As a substrate in enzymatic assays to study protease activity.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: Used in quality control processes for enzyme production.
作用机制
The compound acts as a substrate for serine proteases. When the enzyme cleaves the peptide bond adjacent to the 4-nitroanilide group, it releases 4-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This allows researchers to monitor enzyme activity and kinetics.
相似化合物的比较
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for similar enzymatic assays.
Z-Gly-Pro-4-nitroanilide: Used in the study of different proteases.
Uniqueness
Succinyl-tyrosyl-leucyl-phenylalanine-4-nitroanilide is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases, providing high specificity and sensitivity in assays.
属性
CAS 编号 |
99242-09-8 |
|---|---|
分子式 |
C34H39N5O9 |
分子量 |
661.7 g/mol |
IUPAC 名称 |
4-[[(2S)-3-(4-hydroxyphenyl)-1-[[(2R)-3-methyl-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H39N5O9/c1-3-21(2)31(38-33(45)27(36-29(41)17-18-30(42)43)20-23-9-15-26(40)16-10-23)34(46)37-28(19-22-7-5-4-6-8-22)32(44)35-24-11-13-25(14-12-24)39(47)48/h4-16,21,27-28,31,40H,3,17-20H2,1-2H3,(H,35,44)(H,36,41)(H,37,46)(H,38,45)(H,42,43)/t21?,27-,28+,31+/m0/s1 |
InChI 键 |
IVDNVXOVSNPDGW-QHCGCJBASA-N |
手性 SMILES |
CCC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
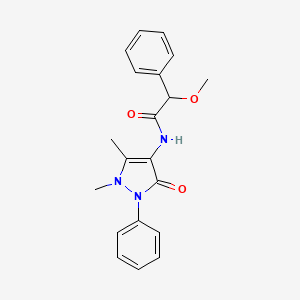
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)

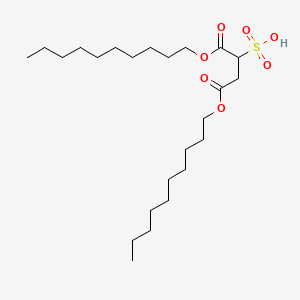
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
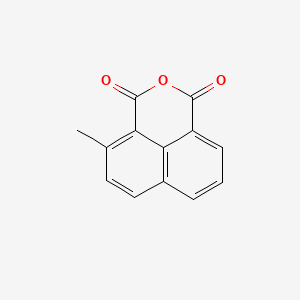
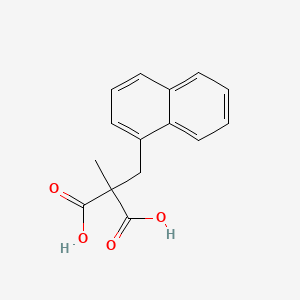

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
